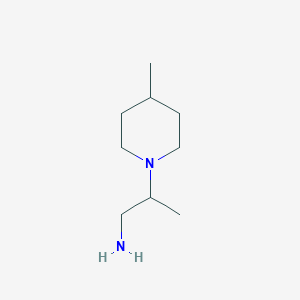
2-(4-Methylpiperidin-1-yl)propan-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“2-(4-Methylpiperidin-1-yl)propan-1-amine” is a chemical compound with the molecular formula C9H20N2 . It is a liquid at room temperature .
Molecular Structure Analysis
The molecular structure of “2-(4-Methylpiperidin-1-yl)propan-1-amine” is represented by the InChI code: 1S/C9H20N2/c1-8-3-5-11(6-4-8)9(2)7-10/h8-9H,3-7,10H2,1-2H3 . The molecular weight of the compound is 156.27 .Physical And Chemical Properties Analysis
“2-(4-Methylpiperidin-1-yl)propan-1-amine” is a liquid at room temperature . The compound has a molecular weight of 156.27 .Aplicaciones Científicas De Investigación
X-ray Structures and Computational Studies
Research has focused on characterizing the molecular structures of cathinones, a class of compounds related to 2-(4-Methylpiperidin-1-yl)propan-1-amine, through X-ray diffraction and computational studies. These studies provide insights into the geometries and electronic spectra of the compounds, which are essential for understanding their chemical properties and potential applications (Nycz, Małecki, Zawiazalec, & Paździorek, 2011).
Novel Routes to Pyrroles
Another area of application involves synthesizing 1,2,4-trisubstituted pyrroles, showcasing the versatility of 2-(4-Methylpiperidin-1-yl)propan-1-amine in generating valuable synthetic intermediates. These pyrroles have potential applications in pharmaceuticals and agrochemicals, highlighting the compound's role in developing new chemical entities (Friedrich, Wächtler, & Meijere, 2002).
Endosomolytic Polymers
In the field of biomaterials, derivatives of 2-(4-Methylpiperidin-1-yl)propan-1-amine have been investigated for their potential as endosomolytic polymers. These polymers can escape endosomes, making them promising candidates for drug delivery systems, especially in gene therapy (Ferruti et al., 2000).
Pharmacological Characterization
Pharmacological studies have explored the compound's role as a selective κ-opioid receptor antagonist. Such research provides a foundation for developing new therapies for depression and addiction disorders, demonstrating the compound's importance in medicinal chemistry (Grimwood et al., 2011).
Synthesis and Material Science
The compound's derivatives have been synthesized and characterized for their potential in materials science, such as in corrosion inhibition for carbon steel. These studies highlight the application of 2-(4-Methylpiperidin-1-yl)propan-1-amine in developing new materials with enhanced properties (Gao, Liang, & Wang, 2007).
Safety and Hazards
The compound is classified as dangerous, with hazard statements H302 and H314 . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eyes, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, evacuating personnel to safe areas, and keeping people away from and upwind of spill/leak .
Propiedades
IUPAC Name |
2-(4-methylpiperidin-1-yl)propan-1-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20N2/c1-8-3-5-11(6-4-8)9(2)7-10/h8-9H,3-7,10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTSXXNDKPSOUPU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C(C)CN |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

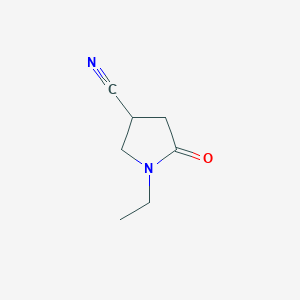
![Spiro[2H-1-benzofuran-3,3'-piperidine];hydrochloride](/img/structure/B2672787.png)
![(E)-N-(4-methoxy-3,7-dimethylbenzo[d]thiazol-2(3H)-ylidene)-3-(methylsulfonyl)benzamide](/img/structure/B2672788.png)
![N-(2-methoxyethyl)-2-(4-oxo-2-phenylpyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl)acetamide](/img/structure/B2672789.png)
![N-(furan-2-ylmethyl)-6-phenacylsulfanylbenzimidazolo[1,2-c]quinazoline-3-carboxamide](/img/structure/B2672790.png)
![Methyl (1S,2R,5R)-3-azabicyclo[3.2.1]octane-2-carboxylate;hydrochloride](/img/structure/B2672791.png)
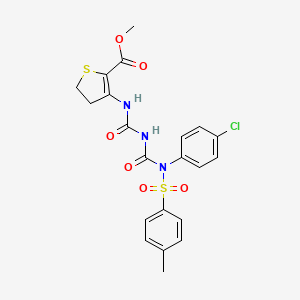
![N-(2,3-dimethylphenyl)-2-[(4-oxo-3-propyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2672795.png)
![N-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}-4-(4-chlorophenyl)piperazine-1-carboxamide](/img/structure/B2672796.png)
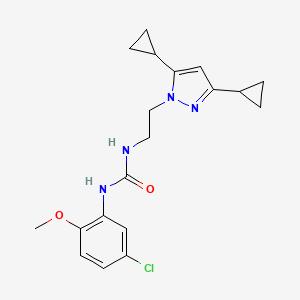
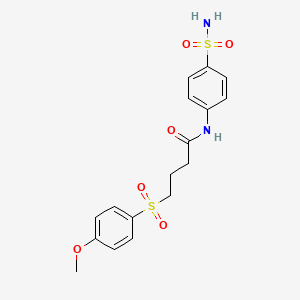
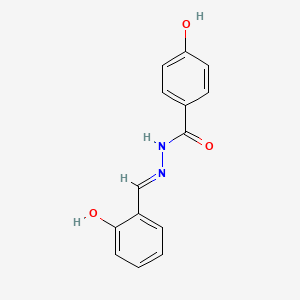
![5-(1-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)azetidin-3-yl)-3-phenyl-1,2,4-oxadiazole](/img/structure/B2672802.png)
![2-(4,5-dimethoxy-2-((4-methylpiperidin-1-yl)sulfonyl)phenethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B2672803.png)